2-but-3-en-1-ynyl-1H-indole
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Overview
Description
2-but-3-en-1-ynyl-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including alkaloids and plant hormones . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-but-3-en-1-ynyl-1H-indole can be achieved through various synthetic routes. One common method involves the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by several steps to obtain the desired indole derivative . Another approach involves cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings, to afford a variety of substituted indoles .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-but-3-en-1-ynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indoles .
Scientific Research Applications
2-but-3-en-1-ynyl-1H-indole has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-but-3-en-1-ynyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. For example, they may inhibit enzymes or modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-but-3-en-1-ynyl-1H-indole include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various synthetic transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
864840-02-8 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-but-3-en-1-ynyl-1H-indole |
InChI |
InChI=1S/C12H9N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h2,4-6,8-9,13H,1H2 |
InChI Key |
KYGBYSYZILUWLC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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